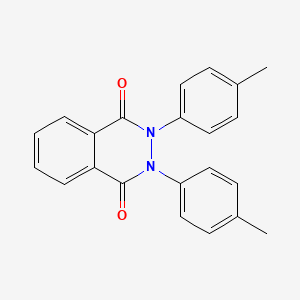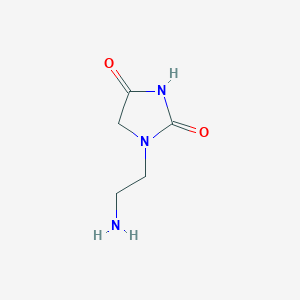![molecular formula C13H8N2S B13951786 2h-Thiazolo[5,4-a]carbazole CAS No. 42395-69-7](/img/structure/B13951786.png)
2h-Thiazolo[5,4-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiazolo[5,4-a]carbazole is a heterocyclic compound that combines the structural features of thiazole and carbazole. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The thiazole ring is known for its aromaticity and the presence of both sulfur and nitrogen atoms, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiazolo[5,4-a]carbazole typically involves the condensation of carbazole derivatives with thiazole precursors. One common method includes the reaction of carbazole aldehydes with dithiooxamide under specific conditions to form the desired thiazolo[5,4-a]carbazole structure . The reaction conditions often require the use of solvents such as chloroform and catalysts like aluminum chloride to facilitate the formation of the heterocyclic ring.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods focus on maintaining consistent reaction conditions and minimizing by-products to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2H-Thiazolo[5,4-a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiazole or carbazole rings can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
2H-Thiazolo[5,4-a]carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2H-Thiazolo[5,4-a]carbazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
2H-Thiazolo[5,4-a]carbazole can be compared with other similar compounds, such as thiazolo[5,4-d]thiazole derivatives and carbazole-based polymers . These compounds share structural similarities but differ in their electronic properties and reactivity. For instance:
Thiazolo[5,4-d]thiazole derivatives: These compounds have a similar thiazole ring structure but differ in the positioning of the sulfur and nitrogen atoms, leading to variations in their electronic properties and applications.
Carbazole-based polymers: These polymers incorporate carbazole units and are used in various optoelectronic applications. The presence of the thiazole ring in this compound enhances its reactivity and potential for functionalization.
By comparing these compounds, researchers can identify the unique features of this compound that make it suitable for specific applications, such as its enhanced stability and reactivity in certain chemical environments.
Properties
CAS No. |
42395-69-7 |
|---|---|
Molecular Formula |
C13H8N2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
2H-[1,3]thiazolo[5,4-a]carbazole |
InChI |
InChI=1S/C13H8N2S/c1-2-4-10-8(3-1)9-5-6-11-13(12(9)15-10)16-7-14-11/h1-6H,7H2 |
InChI Key |
JZPGTXSHXRNSIM-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=C4C=CC=CC4=NC3=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


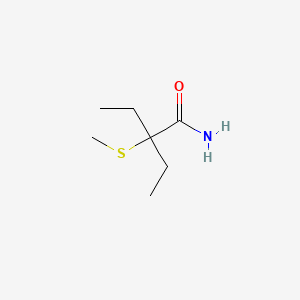
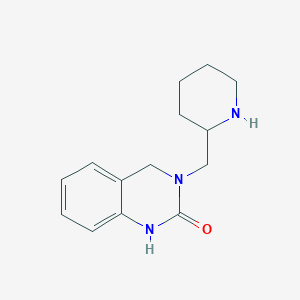
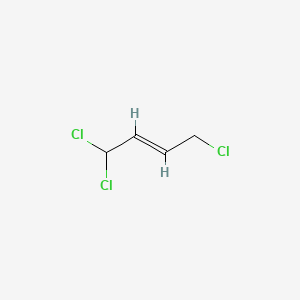
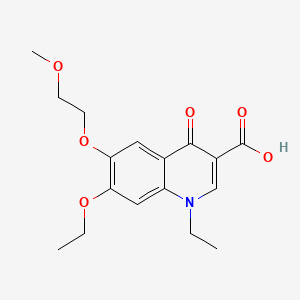
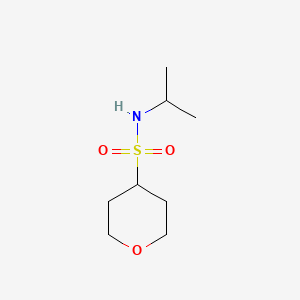


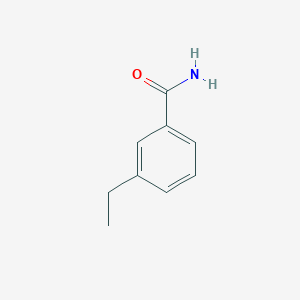
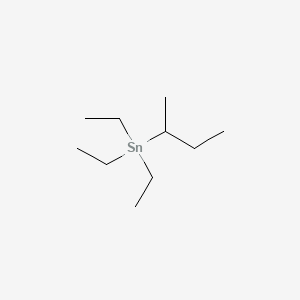
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)
